molecular formula C14H23NO4 B1227187 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine CAS No. 356094-07-0

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine

Cat. No. B1227187
CAS RN: 356094-07-0
M. Wt: 269.34 g/mol
InChI Key: CTAIAXZIQQOWFD-UHFFFAOYSA-N
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Description

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is an aromatic amine . It has a molecular formula of C14H23NO4 and an average mass of 269.337 . This compound is a Bronsted base, which means it is a molecular entity capable of accepting a hydron from a donor .


Molecular Structure Analysis

The molecular structure of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine includes a 1-methoxypropane group attached to an aromatic ring via a nitrogen atom . The aromatic ring is substituted with three methoxy groups at the 2nd, 3rd, and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine include a molecular formula of C14H23NO4, a net charge of 0, an average mass of 269.337, and a mono-isotopic mass of 269.16271 .

Scientific Research Applications

Analytical Techniques Development

  • Liquid Chromatography and Mass Spectral Analysis: Research by Deruiter, Clark, and Noggle (1990) focused on developing analytical methods to distinguish 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine compounds from the MDA series using liquid chromatography and mass spectral analysis. Their findings contribute to forensic science by providing reliable methods to differentiate structurally similar compounds (Deruiter, Clark, & Noggle, 1990).

Synthesis and Characterization

  • Identification and Synthesis of Contaminants: Błachut, Wojtasiewicz, and Czarnocki (2002) explored the synthesis and identification of contaminants in related compounds using gas chromatography-mass spectrometry. Their work contributes to understanding the impurities and by-products in related synthetic processes (Błachut, Wojtasiewicz, & Czarnocki, 2002).

Medicinal Chemistry and Pharmacology

  • Design and Synthesis of Novel Derivatives: Jing (2010) reported the design and synthesis of novel N-substituted-acyl-N-methyl derivatives related to 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine. This research contributes to the development of new pharmacologically active compounds with potential therapeutic applications (Jing, 2010).

Toxicology and Forensic Science

  • Detection and Quantification in Clinical Settings: Poklis, Nanco, Troendle, Wolf, and Poklis (2014) developed a high-performance liquid chromatography method with tandem mass spectrometry for detecting and quantifying 25B-NBOMe, a compound structurally similar to 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine, in clinical settings. This method is essential for the accurate identification of such compounds in cases of intoxication (Poklis et al., 2014).

properties

IUPAC Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4/h6-7,10,15H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIAXZIQQOWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386029
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine

CAS RN

356094-07-0
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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